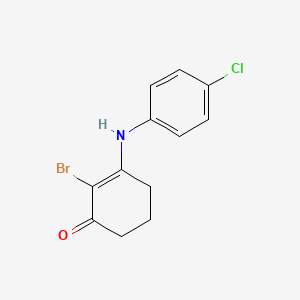

2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one

Description

Properties

IUPAC Name |

2-bromo-3-(4-chloroanilino)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClNO/c13-12-10(2-1-3-11(12)16)15-9-6-4-8(14)5-7-9/h4-7,15H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMHYYPDNMPFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexenone, 4-chloroaniline, and bromine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol.

Synthetic Route: The process involves the bromination of cyclohexenone followed by the nucleophilic substitution of the bromine atom with 4-chloroaniline.

Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Sulfur Insertion and Cyclization

In the presence of K₂S, brominated enaminones undergo sulfur insertion to form thiochromenone derivatives. For example:

-

Reaction : Cross-coupling with K₂S yields 4H-benzo[b] thiazine derivatives via a trisulfur radical anion intermediate .

-

Conditions : Transition metal-free, room temperature, oxidant-free.

-

Yield : Up to 94% for bromo-enaminones, depending on substitution patterns .

| Substrate | Product | Yield |

|---|---|---|

| Bromo-enaminone derivatives | 4H-benzo[b] thiazine | 48–94% |

Nucleophilic Substitution

The bromine atom at C2 is susceptible to nucleophilic displacement:

-

Reagents : Amines, thiols, or enolates.

-

Outcome : Substitution products (e.g., amino- or thio-functionalized cyclohexenones) .

-

Example : Reaction with secondary amines forms enamine derivatives, potentially useful in heterocycle synthesis .

Cycloaddition and Condensation

The enone system participates in cycloadditions:

-

Diels-Alder Reactions : With dienes to form bicyclic adducts.

-

Aldol Condensation : Under basic conditions, forms β-hydroxy ketones or α,β-unsaturated carbonyl compounds .

Redox Reactions

-

Oxidation : The enaminone’s α-position can be oxidized to form diketones or epoxides. TEMPO-mediated oxidation is a potential pathway .

-

Reduction : Catalytic hydrogenation of the enone yields saturated cyclohexanone derivatives.

Comparative Reactivity

Bromine’s position significantly impacts reactivity:

-

2-Bromo vs. 3-Bromo Derivatives : 2-Bromo analogs (e.g., this compound) show higher electrophilicity at C2, favoring nucleophilic substitution over 3-bromo isomers .

-

Steric Effects : Bulky substituents on the cyclohexenone ring reduce reaction rates in cyclization pathways .

Stability and Handling

Scientific Research Applications

2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Substituents on the cyclohexenone scaffold significantly alter melting points, solubility, and reactivity:

- Halogenated vs. Electron-Donating Groups : Compounds with electron-withdrawing halogens (e.g., 9e, target compound) generally exhibit higher melting points than those with electron-donating groups like methoxy (9d) . However, the cyclohexadiene derivative in (melting point ~145°C) demonstrates that ring conformation and hydrogen bonding also critically influence thermal stability.

- Reactivity : Bromo and chloro substituents enhance electrophilicity at the α,β-unsaturated ketone, making the target compound more reactive toward nucleophilic attack compared to sulfur- or selenium-containing analogs (e.g., 9k in ) .

Structural Analogues: Chalcones vs. Cyclohexenones

- Chalcone Derivatives: and describe brominated chalcones (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one). These linear α,β-unsaturated ketones lack the cyclic rigidity of cyclohexenones, leading to differences in conjugation and stability. Chalcones are prone to photochemical reactions, whereas cyclohexenones benefit from ring strain and restricted rotation, enhancing their utility in stereoselective syntheses .

- Cyclohexadiene vs. Cyclohexenone: The cyclohexadiene in adopts a screw-boat conformation (puckering parameters: Q = 0.434 Å, θ = 64.7°), while cyclohexenones typically exhibit chair or half-chair conformations. This distinction affects intermolecular interactions; for example, the cyclohexadiene in forms N–H⋯O hydrogen bonds along the [010] axis, whereas cyclohexenones may prioritize halogen-based packing .

Crystallographic and Conformational Analysis

- Crystal Systems: The monoclinic P21/c space group observed in 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one () is common among halogenated compounds. However, the absence of crystallographic data for the target compound limits direct comparisons.

- Hydrogen Bonding: Amino-substituted cyclohexenones (e.g., ) form N–H⋯O bonds that stabilize crystal packing. The target compound’s 4-chlorophenylamino group may similarly participate in hydrogen bonding, though steric effects from bromo substituents could alter this behavior .

Biological Activity

2-Bromo-3-((4-chlorophenyl)amino)cyclohex-2-en-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of 300.58 g/mol. This compound contains a cyclohexene ring with both bromine and chlorine substituents, suggesting possible reactivity and biological interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Cyclohexene Framework : Provides a stable base for various chemical modifications.

- Halogenated Substituents : The presence of bromine and chlorine may enhance biological activity through increased reactivity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Cyclohexenone, 4-chloroaniline, and bromine.

- Reaction Conditions : Conducted in solvents like dichloromethane or ethanol under controlled temperatures.

- Synthetic Route : Involves the bromination of cyclohexenone followed by nucleophilic substitution with 4-chloroaniline.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. A comparative analysis with structurally similar compounds shows that:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-(4-Chlorophenyl)aminocyclohexenone | C11H10ClN | Lacks bromine | Antibacterial |

| 2-Bromoaniline | C6H6BrN | Simple amine structure | Antimicrobial |

| 4-Chloroaniline | C6H6ClN | Lacks cyclohexene ring | Antifungal |

The unique combination of halogenated substituents in this compound may enhance its reactivity and biological profile compared to these similar compounds.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, particularly highlighting its ability to induce apoptosis in tumor cells. The mechanism may involve the modulation of specific signaling pathways, although detailed investigations are required to elucidate the precise targets involved.

Case Studies

A notable study investigated the effects of several synthesized derivatives on cancer cell lines, including HEPG2 (human liver cancer). The results indicated that compounds similar to this compound exhibited significant antitumor activity with IC50 values comparable to established chemotherapeutics such as doxorubicin .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation.

- Receptor Interaction : Binding affinity studies suggest interactions with specific receptors that modulate cell signaling pathways.

- Induction of Apoptosis : Evidence points towards the activation of caspases leading to programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.